molecular formula C31H42O11 B15185916 Bovoruboside CAS No. 11032-44-3

Bovoruboside

Cat. No.: B15185916
CAS No.: 11032-44-3
M. Wt: 590.7 g/mol
InChI Key: VEXQUXZSPLIZEG-SXVLGZCUSA-N
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Description

Bovoruboside is a bufadienolide glycoside, a class of cardiac glycosides characterized by a steroidal aglycone (genin) with a six-membered unsaturated lactone ring and one or more sugar moieties . The compound has a molecular formula of C₃₁H₄₂O₁₁, a molecular weight of 590.666 g/mol, and a melting point of 222–230°C . Its structure remains partially uncharacterized, though it is hypothesized to consist of a bufadienolide core conjugated with sugar units, which may influence its solubility and bioactivity . This compound is part of a broader group of bufadienolides in Bowiea volubilis, including bovocryptoside, bovoneoside, and borovoluboside, which share structural similarities but differ in glycosylation patterns and physicochemical properties .

Properties

CAS No.

11032-44-3

Molecular Formula

C31H42O11

Molecular Weight

590.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-16-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,12,15,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C31H42O11/c1-16-24(35)26(39-3)25(36)27(41-16)42-18-6-10-29(15-32)19-7-9-28(2)23(17-4-5-22(34)40-14-17)21(33)13-31(28,38)20(19)8-11-30(29,37)12-18/h4-5,14-16,18-20,23-27,35-38H,6-13H2,1-3H3/t16-,18+,19+,20-,23+,24-,25-,26+,27+,28-,29+,30+,31+/m1/s1

InChI Key

VEXQUXZSPLIZEG-SXVLGZCUSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](C(=O)C[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C(=O)CC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bovoruboside involves several steps, starting from the extraction of the compound from the plant Bowiea volubilis. The compound can be isolated using solvent extraction methods followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bovoruboside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Bovoruboside has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying bufadienolides and their chemical properties.

    Biology: Investigated for its biological activities, including anticancer, antifungal, and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

Bovoruboside exerts its effects through several molecular targets and pathways. It is known to inhibit Na⁺/K⁺-ATPase, an enzyme that is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular calcium levels, which can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bovoruboside is structurally and functionally related to other bufadienolides from Bowiea volubilis. Below is a comparative analysis of its key analogs:

Table 1: Structural and Physicochemical Comparison of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Structural Notes
This compound C₃₁H₄₂O₁₁ 590.666 222–230 Bufadienolide core; sugar moiety unknown
Bovocryptoside C₃₁H₄₂O₁₁ 590.666 334–339 Contains L-thevetose sugar
Bovoneoside C₃₁H₄₄O₁₁ 592.682 300–308 Steroidal glycoside; unsaturated lactone
Borovoluboside C₃₇H₅₄O₁₄ 722.825 308–314 Larger sugar moiety; structural ambiguity

Key Findings:

Structural Similarities and Differences: All compounds share a bufadienolide backbone but vary in glycosylation. For example, bovocryptoside includes L-thevetose, a rare deoxy sugar, which may enhance its membrane permeability compared to this compound . Borovoluboside has a significantly larger molecular weight (722.825 vs.

Physicochemical Properties: The melting point of this compound (222–230°C) is notably lower than that of bovocryptoside (334–339°C), suggesting differences in crystalline stability or intermolecular interactions . Bovoneoside (C₃₁H₄₄O₁₁) has a slightly higher molecular weight than this compound due to additional hydrogen atoms, possibly indicating saturation in the lactone ring or aglycone region .

Glycosylation patterns influence potency; for instance, the presence of L-thevetose in bovocryptoside may enhance binding affinity to cardiac tissue receptors compared to this compound .

Geographical and Taxonomic Considerations: Bowiea volubilis-derived bufadienolides, including this compound, are distinct from cardenolides (5-membered lactone ring) found in European plant species, highlighting evolutionary divergence in secondary metabolite biosynthesis .

Methodological Notes

  • Characterization Techniques : this compound and analogs are identified via LC-MS, NMR, and thin-layer chromatography (TLC), with structural ambiguities persisting due to the complexity of glycosidic linkages .
  • Synthetic Challenges: The lack of full structural elucidation for this compound impedes synthetic replication, unlike simpler bufadienolides like bovogenin A, which have well-defined synthetic pathways .

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